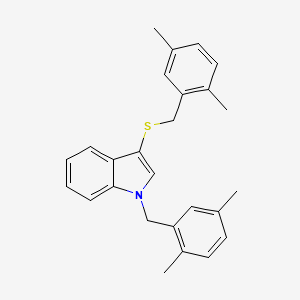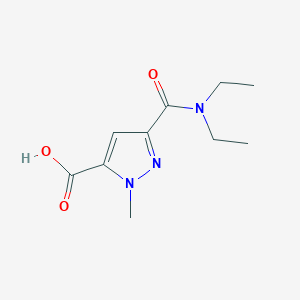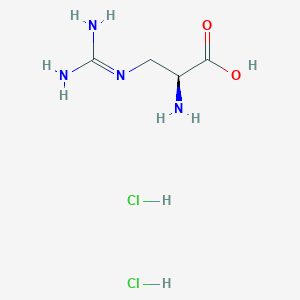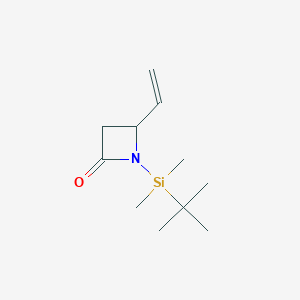
1-(2,5-dimethylbenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-dimethylbenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole is a useful research compound. Its molecular formula is C26H27NS and its molecular weight is 385.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Indole Synthesis and Classification
Indole and its derivatives play a crucial role in organic synthesis, offering a variety of methods for their preparation. The classification and synthesis strategies for indoles, as outlined by Taber and Tirunahari (2011), provide a framework that could potentially apply to the synthesis of complex indoles like "1-(2,5-dimethylbenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole." This research emphasizes the strategic approaches to constructing the indole nucleus, highlighting the importance of understanding these methodologies for advancing synthetic chemistry and potentially discovering new applications for indole compounds.
Biological Activities of Indole Derivatives
Indole derivatives exhibit a wide range of biological activities, which are of significant interest for therapeutic applications. For instance, Wang et al. (2016) discuss the protective roles of indole-3-carbinol and its derivatives in liver diseases, indicating the potential of indole compounds in hepatic protection. Similarly, Song et al. (2020) review the antiproliferative effects of indole alkaloids, synthetic dimers, and hybrids on various cancers, suggesting the relevance of indole structures in developing anticancer agents.
Chemical Modifications and Therapeutic Potential
The versatility of indole as a scaffold for chemical modifications is further exemplified by research on indolylarylsulfones as potent HIV inhibitors (Famiglini and Silvestri (2018)) and the exploration of heterocyclic compounds based on isatins for various therapeutic effects (Sadeghian and Bayat (2022)). These studies underscore the potential of indole derivatives, including complex molecules like "this compound," in medicinal chemistry and drug development.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-[(2,5-dimethylphenyl)methylsulfanyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NS/c1-18-9-11-20(3)22(13-18)15-27-16-26(24-7-5-6-8-25(24)27)28-17-23-14-19(2)10-12-21(23)4/h5-14,16H,15,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEGWLRCHJJXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(2,5-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2559255.png)


![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2559260.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2559263.png)


![7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B2559268.png)
![Ethyl 1-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2559270.png)
![5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2559272.png)


![1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one](/img/structure/B2559277.png)
